molecular formula C10H15ClN4 B14025420 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B14025420
M. Wt: 226.70 g/mol
InChI Key: BNHZGBMHISDHIC-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with an octahydropyrrolo[3,4-c]pyrrole scaffold. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves multiple steps. One common method includes the Diels–Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent transformations . For instance, the reaction of a pyrimidine derivative with an appropriate cycloaddition partner can yield the desired compound . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity . The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its specific combination of a pyrimidine ring with an octahydropyrrolo[3,4-c]pyrrole scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C10H14N4.ClH/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14;/h1-3,8-9,11H,4-7H2;1H

InChI Key

BNHZGBMHISDHIC-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C3=NC=CC=N3.Cl

Origin of Product

United States

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